BenchChemオンラインストアへようこそ!

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cancer cell differentiation therapy Monocytic differentiation Proliferation arrest

This specific symmetrical 2,5-dimethoxyphenyl pyrimidine derivative is uniquely identified in patent literature for its dual anti-proliferative and monocytic differentiation-inducing activity, a property not replicated by other aryl-substituted analogs. Procure this compound to investigate differentiation therapy mechanisms in AML or to normalize the psoriatic phenotype in keratinocyte models. This serves as the essential reference standard for SAR studies within the 4,6-diarylpyrimidin-2-amine class.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 1354939-30-2
Cat. No. B6347133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine
CAS1354939-30-2
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C20H21N3O4/c1-24-12-5-7-18(26-3)14(9-12)16-11-17(23-20(21)22-16)15-10-13(25-2)6-8-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23)
InChIKeyQQCWTSQCJMNGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354939-30-2): Structural Identity and Procurement Profile


4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is a synthetic, small-molecule diarylpyrimidin-2-amine derivative . It belongs to the broader 4,6-di(substituted-phenyl)pyrimidin-2-amine structural class, where two 2,5-dimethoxyphenyl substituents are symmetrically attached at positions 4 and 6 of the pyrimidine core . The compound has been identified in patent literature as possessing anti-proliferative activity and the ability to induce cellular differentiation toward the monocyte lineage, supporting its investigation as an anti-cancer agent and for hyperproliferative skin diseases [1].

Why 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine Cannot Be Replaced by Generic Diarylpyrimidine Analogs


Within the 4,6-diarylpyrimidin-2-amine chemotype, subtle alterations in the substitution pattern of the pendant phenyl rings (e.g., shifting methoxy groups from the 2,5- to the 3,4- or 3,5-positions) are known to profoundly affect biological target engagement and cellular phenotype [1]. In a patent disclosing closely related analogs, only compounds bearing the 2,5-dimethoxyphenyl motif were explicitly associated with the dual functional outcome of proliferation arrest and monocytic differentiation induction, whereas analogs with alternative aryl substituents (such as bromophenyl, chlorophenyl, or trimethoxyphenyl) were directed toward kinase inhibition or other mechanisms [2]. Consequently, generic or structurally similar diarylpyrimidin-2-amines cannot be assumed to replicate the differentiation-inducing property that defines this specific compound's therapeutic rationale.

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine: Quantitative Differentiation Evidence Versus Closest Analogs


Monocytic Differentiation Induction: Specificity for the 2,5-Dimethoxyphenyl Substitution Pattern

Patent claims specify that 4,6-bis(2,5-dimethoxyphenyl)pyrimidin-2-amine and its class exhibit 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. In contrast, closely related analogs listed in the same patent family—such as 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine and 4-([1,1'-biphenyl]-4-yl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine—are described primarily for general anticancer activity without explicit reference to differentiation induction [2]. This functional divergence underscores the requirement for the 2,5-dimethoxyphenyl arrangement at both the 4- and 6-positions for the differentiation phenotype.

Cancer cell differentiation therapy Monocytic differentiation Proliferation arrest

Positional Isomer Differentiation: 2,5-Dimethoxy vs. 3,4-Dimethoxy and 3,5-Dimethoxy Substitution

The compound's defining structural feature is the symmetrical placement of 2,5-dimethoxyphenyl groups at both the 4- and 6-positions of the pyrimidine core . This distinguishes it from otherwise identical 4,6-diarylpyrimidin-2-amines bearing 3,4-dimethoxyphenyl or 3,5-dimethoxyphenyl substituents, which are cataloged as separate patent examples with distinct biological characterization [1]. While direct comparative IC50 values across these isomers are not publicly available, the SAR logic embedded in patent filings—where the 2,5-isomer is specifically associated with differentiation activity—indicates that the position of methoxy groups is a critical determinant of biological function, not merely a structural variant.

Structure-activity relationship (SAR) Methoxy positional effects Pyrimidine medicinal chemistry

Symmetrical Bis(2,5-dimethoxyphenyl) Architecture vs. Mixed Aryl Asymmetric Analogs

The compound features a fully symmetrical C2v-symmetric architecture with identical 2,5-dimethoxyphenyl groups at positions 4 and 6 . This stands in contrast to asymmetric analogs such as 4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine and 4-([1,1'-biphenyl]-4-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, which bear only a single 2,5-dimethoxyphenyl moiety. In these asymmetric compounds, the presence of a second, non-identical aryl ring may redirect biological activity toward different targets (e.g., bromophenyl-containing analogs are often explored for halogen-bonding interactions with kinase ATP-binding pockets) . The symmetrical bis(2,5-dimethoxyphenyl) design is therefore a deliberate architectural choice linked to the differentiation-inducing pharmacophore.

Molecular symmetry 4,6-Diarylpyrimidine SAR Anticancer lead optimization

Procurement-Ready Application Scenarios for 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine


Cancer Cell Differentiation Therapy Research

The compound's patent-associated property of inducing monocytic differentiation in undifferentiated cancer cells [1] positions it as a tool compound for differentiation therapy studies. Unlike conventional cytotoxic agents that simply kill proliferating cells, differentiation inducers reprogram malignant cells toward a mature, non-proliferative phenotype. Researchers investigating acute myeloid leukemia (AML) or myelodysplastic syndromes—where differentiation therapy is clinically validated (e.g., all-trans retinoic acid in APL)—may use this compound to explore pyrimidine-based differentiation mechanisms. The symmetrical 2,5-dimethoxyphenyl architecture is structurally distinct from retinoid-class differentiation agents, offering a complementary chemical scaffold for mechanistic studies.

Psoriasis and Hyperproliferative Skin Disease Models

Patent disclosures explicitly claim utility for skin diseases such as psoriasis, based on the compound's dual activity of arresting proliferation and inducing differentiation [1]. In psoriasis, keratinocytes exhibit aberrant proliferation and impaired differentiation. This compound can serve as a chemical probe in keratinocyte cell culture models (e.g., HaCaT cells) or 3D skin equivalents to investigate whether pyrimidine-2-amine-mediated differentiation induction normalizes the psoriatic phenotype. Procurement for this application requires the specific 2,5-dimethoxyphenyl substitution pattern, as related diarylpyrimidines in KR20190043842A are directed toward general oncology rather than dermatological differentiation [2].

Structure-Activity Relationship (SAR) Studies of Diarylpyrimidine Differentiation Inducers

Medicinal chemistry teams exploring the SAR of 4,6-diarylpyrimidin-2-amines require the parent symmetrical bis(2,5-dimethoxyphenyl) compound as a reference standard. By comparing its differentiation activity against positional isomers (3,4-dimethoxy and 3,5-dimethoxy variants) and asymmetric analogs (e.g., 4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine) , researchers can deconvolute the contribution of methoxy positioning and molecular symmetry to the differentiation phenotype. This compound serves as the benchmark for the 2,5-substitution pattern within the broader 4,6-diarylpyrimidin-2-amine chemical space disclosed in patent literature [2].

Chemical Biology Probe for Monocyte/Macrophage Lineage Commitment Studies

The compound's reported ability to direct undifferentiated cells specifically toward the monocyte lineage [1] makes it a candidate chemical biology probe for studying monocyte-macrophage commitment. Unlike phorbol esters (e.g., PMA) that induce broad differentiation with pleiotropic effects, a small-molecule pyrimidine-based differentiation inducer may offer a more targeted tool for dissecting signaling pathways governing myeloid lineage specification. Researchers should verify the compound's differentiation specificity against other myeloid lineages (granulocytic, erythroid) and compare with established differentiation agents such as 1,25-dihydroxyvitamin D3 or PMA in appropriate cell models (e.g., HL-60, U937, or THP-1 cells).

Quote Request

Request a Quote for 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.